

Discovery and development of Vicriviroc Malate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vicriviroc Malate	
Cat. No.:	B1683829	Get Quote

An in-depth technical guide on the discovery and development of **Vicriviroc Malate** for researchers, scientists, and drug development professionals.

Abstract

Vicriviroc (formerly SCH 417690) is a potent, orally bioavailable small-molecule antagonist of the C-C chemokine receptor 5 (CCR5).[1][2] Developed by Schering-Plough, it was identified as a promising candidate for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][3] Vicriviroc functions as an entry inhibitor, allosterically binding to the CCR5 coreceptor and preventing the entry of R5-tropic HIV-1 into host cells.[4][5][6] This document provides a comprehensive technical overview of the discovery, mechanism of action, preclinical and clinical development, and resistance profile of **Vicriviroc Malate**. It includes detailed experimental protocols, quantitative data summaries, and visualizations of key pathways and processes.

Discovery of Vicriviroc

The development of CCR5 antagonists as a therapeutic strategy for HIV-1 was spurred by the observation that individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) are highly resistant to infection by R5-tropic HIV-1 strains.[1] The initial lead compound identified by Schering-Plough was SCH-C (SCH 351125), one of the first small-molecule CCR5 antagonists.[1][2] While SCH-C demonstrated effective inhibition of HIV-1 replication, its development was hampered by a dose-dependent prolongation of the corrected cardiac QT interval (QTc).[1][7]



This led to a search for alternative compounds with improved antiviral and pharmacokinetic properties.[1] Vicriviroc was discovered through high-throughput screening and extensive structure-activity relationship (SAR) analysis of a series of piperizine core compounds.[1][2] It exhibited improved antiviral potency and a more favorable safety profile compared to SCH-C, notably a diminished affinity for the human ether a-go-go related gene (hERG) ion channel, suggesting a reduced potential for cardiac effects.[2][3][7]

Table 1: Chemical and Physical Properties of Vicriviroc

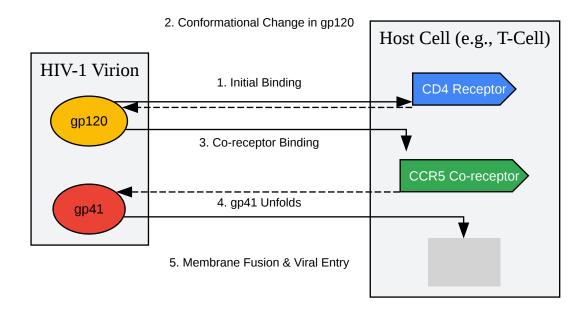
Property	Value	Reference
IUPAC Name	5-({4-[(3S)-4-{2-methoxy-1-[4- (trifluoromethyl)phenyl]ethyl}-3- methylpiperazin-1-yl]-4- methylpiperidin-1- yl}carbonyl)-4,6- dimethylpyrimidine	[1]
Other Names	SCH 417690, SCH-D, MK- 7690	[1][8]
Chemical Formula	C28H38F3N5O2	[1][6]
Molar Mass	533.629 g/mol	[1]
CAS Number	306296-47-9 (free base)	[1]
599179-03-0 (maleate)	[1]	

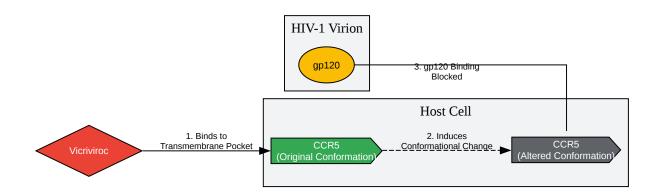
Mechanism of Action

HIV-1 entry into a target T-cell or macrophage is a multi-step process. The viral surface glycoprotein gp120 first binds to the primary CD4 receptor on the host cell.[1] This binding induces a conformational change in gp120, exposing a binding site for a co-receptor, which is typically either CCR5 or CXCR4.[1][9] R5-tropic strains of HIV-1, which are most common, particularly in early-stage infection, utilize the CCR5 co-receptor.[10] The binding of gp120 to CCR5 triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and subsequent entry of the viral core into the cell.[1]

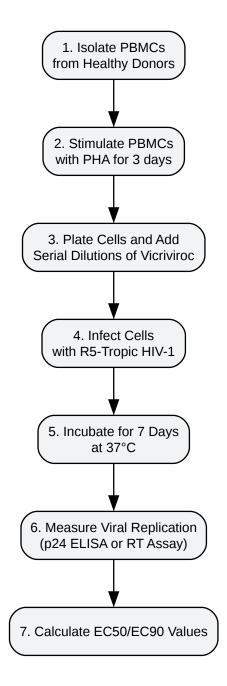


Vicriviroc is a noncompetitive, allosteric antagonist of CCR5.[1][4] It does not compete with the natural chemokine ligands for the binding site. Instead, it binds to a small hydrophobic pocket located between the transmembrane helices of the CCR5 receptor, near the extracellular surface.[1][4][6] This binding event induces a conformational change in the extracellular loops of CCR5, which prevents the V3 loop of gp120 from interacting with the co-receptor.[11] By blocking this critical interaction, Vicriviroc effectively inhibits the entry of R5-tropic HIV-1 into the cell.[4][5]









Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References



- 1. Vicriviroc Wikipedia [en.wikipedia.org]
- 2. Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of vicriviroc (SCH 417690), a CCR5 antagonist with potent activity against human immunodeficiency virus type 1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. CCR5 Antagonist | NIH [clinicalinfo.hiv.gov]
- 6. Vicriviroc | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. researchgate.net [researchgate.net]
- 8. Vicriviroc | C28H38F3N5O2 | CID 3009355 PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. CCR5 antagonists: host-targeted antivirals for the treatment of HIV infection PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CCR5 inhibitors: Emerging promising HIV therapeutic strategy PMC [pmc.ncbi.nlm.nih.gov]
- 11. HIV-1 Entry, Inhibitors, and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Discovery and development of Vicriviroc Malate].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683829#discovery-and-development-of-vicriviroc-malate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com